N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine
Overview
Description
N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[1,3]dioxole moiety, which is known for its presence in various bioactive molecules, making it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine and its derivatives primarily target cancer cells , including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound’s primary target within these cells is the microtubule structure and its component protein, tubulin .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of the microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By targeting tubulin and disrupting microtubule assembly, it interferes with the normal progression of the cell cycle . This disruption leads to cell cycle arrest at the S phase and the induction of apoptosis .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells and the arrest of the cell cycle at the S phase . This leads to a decrease in the proliferation of cancer cells, thereby exhibiting its anticancer activity .
Biochemical Analysis
Biochemical Properties
N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine has been found to interact with various enzymes and proteins. It has been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction with tubulin, a protein that is a major component of microtubules, is significant as it can lead to mitotic blockade and cell apoptosis .
Cellular Effects
In terms of cellular effects, this compound has been observed to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . This indicates that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Temporal Effects in Laboratory Settings
It has been reported that the compound exhibits anticancer activity against various cancer cell lines .
Metabolic Pathways
Given its interaction with tubulin, it may be involved in pathways related to cell division and growth .
Subcellular Localization
Given its interaction with tubulin, it may be localized to areas of the cell where microtubules are abundant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with 1-benzo[1,3]dioxole, which is brominated to form 5-bromo-1-benzo[1,3]dioxole.
Coupling Reaction: The brominated compound undergoes a palladium-catalyzed C-N cross-coupling reaction with an appropriate amine to introduce the ethyl-hydroxylamine moiety.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst (PdCl2), a ligand (xantphos), and a base (Cs2CO3) in a solvent such as 1,4-dioxane at elevated temperatures (130°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzo[1,3]dioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide: Another compound with a benzo[1,3]dioxole moiety, known for its KCNQ2 opener activity.
N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-3-(2,6-difluoro-phenyl)-acrylamide: Similar in structure and function, with modifications to the phenyl ring.
Uniqueness
N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine is unique due to its specific hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(10-11)7-2-3-8-9(4-7)13-5-12-8/h2-4,6,10-11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRLSUUKNVPKEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558963 | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-15-6 | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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